Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]-
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Overview
Description
Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]- is an organic compound with the molecular formula C18H19BrN2. This compound is a derivative of piperidine, a six-membered heterocyclic amine. The presence of the bromophenyl and phenylmethyl groups in its structure makes it a unique and valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]- typically involves the reaction of piperidine with 4-bromobenzaldehyde and aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, which facilitates the formation of the imine bond between the piperidine and the bromophenyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imine group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved in its action include the inhibition of signal transduction pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Phenylpiperidine: Contains a phenyl group attached to the piperidine ring.
Piperazine: A similar heterocyclic compound with two nitrogen atoms in the ring .
Uniqueness
Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]- is unique due to the presence of both bromophenyl and phenylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
Properties
CAS No. |
52807-40-6 |
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Molecular Formula |
C18H19BrN2 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-phenyl-1-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C18H19BrN2/c19-16-9-11-17(12-10-16)20-18(15-7-3-1-4-8-15)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-14H2 |
InChI Key |
QUKMOVCXFNXUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=NC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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